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Abstract

CCBO02 is a novel small molecule inhibitor that has demonstrated significant potential as an
anti-cancer agent. It operates through a targeted mechanism, disrupting the protein-protein
interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. This
interference leads to a cascade of events within cancer cells, particularly those with
centrosome amplification, culminating in mitotic catastrophe and subsequent cell death. This
technical guide provides a comprehensive overview of the chemical structure, properties, and
biological activity of CCB02, along with detailed experimental protocols and a visualization of
its mechanism of action.

Chemical Structure and Properties

CCBO02 is a heterocyclic compound with a well-defined chemical structure. Its physicochemical
properties are summarized in the tables below.

Table 1: Chemical Identifiers for CCB02
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Identifier Value
Molecular Formula C14HoNsO[1][2][3][4]
Molecular Weight 235.24 g/mol [1][2][3][4]
COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#
SMILES
N[1]
InChl Key QNJYUHRGCPRPQS-UHFFFAOYSA-N[1]
CAS Number 2100864-57-9[1][3]

ble 2: Physicochemical ies of

Property Value Source

Physical State Solid Assumed

. DMSO: 25 mg/mL (106.27
Solubility ) - [3]
mM) with sonication

) ] 10% DMSO >> 90% (20%
In Vivo Formulation ) ) [3]
SBE-B-CD in saline)

Storage -20°C, stored under nitrogen [3]

Biological Activity and Mechanism of Action

CCBO02 is a selective inhibitor of the CPAP-tubulin interaction with a reported ICso of 689 nM.[1]
[4][5] This targeted activity forms the basis of its potent anti-tumor effects.

Mechanism of Action

The primary mechanism of action of CCBO02 is the disruption of the interaction between CPAP
and B-tubulin.[4] In normal cell division, this interaction is crucial for regulating the microtubule-
nucleating capacity of centrosomes. In many cancer cells, a phenomenon known as
centrosome amplification (the presence of more than two centrosomes) is a common feature.
To survive, these cells cluster their extra centrosomes to enable a bipolar cell division.
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By inhibiting the CPAP-tubulin interaction, CCB02 effectively "activates" these supernumerary
centrosomes, leading to enhanced microtubule nucleation before the onset of mitosis. This
prevents the cancer cells from clustering their extra centrosomes, resulting in the formation of
multipolar spindles during mitosis. The presence of these abnormal mitotic spindles triggers a
cellular surveillance mechanism known as the spindle assembly checkpoint, ultimately leading
to mitotic catastrophe and cell death.[5]

ble 3: In Vitro Bioloaical Activity of

Cell Line Activity ICs0 (M) Duration

Various cancer cells
with extra Proliferation Inhibition 0.86-2.9 72 hours[3]

centrosomes

H1975T790M (human

Proliferation Inhibition Not specified Not specified
lung cancer)
MDA-MB-231 (human o . » »
Migration Suppression  Not specified Not specified
breast cancer)
PC-9EGFR- ] ) o »
Proliferation Inhibition 2.94 Not specified[3]
Exon19del
SCC13 Proliferation Inhibition Not specified Not specified[3]

ble 4: In Vivo Biological Activity of CCROZ

Animal Model Tumor Type Dosage Administration Outcome
Subcutaneous o
) Significantly
) human lung P.O. daily for 24
Nude mice 30 mg/kg decreased tumor
(H1975T790M) days

volume|[3][5]
tumor xenografts

Suppressed cell

migration and

Mouse MDA-MB-231 P.O. daily for 24
o 30 mg/kg caused
xenografts cell migration days )
multipolar
mitosis[3]
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Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of the
biological effects of CCBO02. The following are representative protocols based on standard
laboratory procedures and the available literature on CCB02.

Representative Synthesis of CCB02

A specific, publicly available synthesis protocol for CCB02 has not been identified. However,
based on its quinoline-3-carbonitrile core structure, a plausible synthetic route can be
extrapolated from established methods for synthesizing similar compounds. A potential
approach could involve a multi-component reaction.

Disclaimer: The following is a representative protocol and has not been experimentally
validated for the synthesis of CCB02.

o Step 1: Synthesis of a Quinoline-3-carbonitrile Precursor. A one-pot multicomponent reaction
could be employed using an appropriate aniline derivative, an ethyl cyanoacetate, and a
suitable cyclic ketone in the presence of a catalyst such as ammonium acetate. The reaction
mixture would be heated under reflux, and the resulting quinoline-3-carbonitrile derivative
would be isolated and purified.

o Step 2: Functional Group Interconversion. Subsequent steps would involve the introduction
of the methoxy and the fused ring system present in CCBO02. This could be achieved through
a series of reactions including, but not limited to, nitration, reduction, cyclization, and
etherification, depending on the specific intermediates chosen. Purification at each step
would be crucial, likely involving column chromatography.

CPAP-Tubulin Interaction Assay (AlphaScreen)

The initial screening for inhibitors of the CPAP-tubulin interaction was performed using the
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

e Principle: This bead-based assay measures the interaction between two molecules. One
protein (e.g., GST-tagged CPAP) is bound to a donor bead, and the interacting partner (e.qg.,
biotinylated tubulin) is bound to an acceptor bead. When the proteins interact, the beads are
brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which
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excites the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction,
leading to a decrease in the light signal.

e Protocol Outline:

o Reagent Preparation: Dilute GST-tagged CPAP, biotinylated tubulin, glutathione donor
beads, and streptavidin acceptor beads in the appropriate assay buffer.

o Compound Addition: Add CCBO02 or other test compounds at various concentrations to the

wells of a microplate.

o Protein Incubation: Add the GST-tagged CPAP and biotinylated tubulin to the wells and
incubate to allow for interaction.

o Bead Addition: Add the donor and acceptor beads and incubate in the dark.

o Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. A
decrease in signal intensity indicates inhibition of the protein-protein interaction.

GST Pull-Down Assay

This assay can be used to validate the interaction between CPAP and tubulin and the inhibitory
effect of CCBO02.

e Principle: A GST-tagged "bait" protein (CPAP) is immobilized on glutathione-coated beads. A
cell lysate or a solution containing the "prey" protein (tubulin) is then incubated with these
beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The
presence of the prey protein is then detected by Western blotting.

e Protocol Outline:

o Immobilization of Bait Protein: Incubate purified GST-CPAP with glutathione-sepharose

beads.
o Washing: Wash the beads to remove any unbound GST-CPAP.

o Incubation with Prey: Incubate the beads with cell lysate or purified tubulin in the presence
or absence of CCBO02.
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o Washing: Wash the beads extensively to remove non-specifically bound proteins.
o Elution: Elute the protein complexes from the beads.

o Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-
tubulin antibody to detect the pulled-down tubulin.

Cell Proliferation Assay (MTT or CCK-8)

e Principle: These colorimetric assays measure cell viability. Metabolically active cells reduce a
tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan product, the
absorbance of which is proportional to the number of viable cells.

e Protocol Outline:
o Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of CCB02 for a specified

period (e.g., 72 hours).
o Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.

o Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan
crystals.

o Absorbance Measurement: Measure the absorbance at the appropriate wavelength using
a microplate reader. The ICso value can then be calculated.

In Vivo Tumor Xenograft Study

e Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living
organism. Human cancer cells are implanted into immunocompromised mice, and the effect
of the drug on tumor growth is monitored.

e Protocol Outline:

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g.,
H1975T790M) into the flank of nude mice.
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o Tumor Growth: Allow the tumors to grow to a palpable size.

o Randomization and Treatment: Randomize the mice into control and treatment groups.
Administer CCB02 (e.g., 30 mg/kg, p.o. daily) or vehicle to the respective groups.

o Monitoring: Measure tumor volume and body weight regularly.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., weight, histology).

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and cellular consequences of
CCBO02 activity.
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Caption: Logical workflow of CCB02's mechanism of action.
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Caption: Signaling pathway of CCB02 leading to apoptosis.
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Conclusion

CCBO02 represents a promising therapeutic candidate with a well-defined and targeted
mechanism of action. By specifically inhibiting the CPAP-tubulin interaction, it exploits a key
vulnerability in cancer cells with centrosome amplification, leading to selective cell death. The
data presented in this guide underscore the potential of CCBO02 for further preclinical and
clinical development. The provided experimental protocols offer a framework for researchers to
further investigate its efficacy and to explore its therapeutic applications in a variety of cancer
models. Further research into a scalable and efficient synthesis protocol will be crucial for
advancing CCBO02 towards clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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